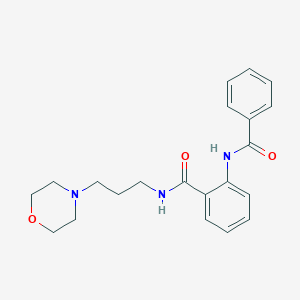![molecular formula C19H16N4O2S B279266 3-[(4-Methoxyphenoxy)methyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279266.png)
3-[(4-Methoxyphenoxy)methyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methoxyphenoxy)methyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a member of the thiadiazole family and contains a triazole ring, which is known for its biological activity.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenoxy)methyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and signaling pathways in the body.
Biochemical and physiological effects:
Studies have shown that 3-[(4-Methoxyphenoxy)methyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can modulate various biochemical and physiological processes in the body. For example, it has been found to reduce the production of pro-inflammatory cytokines, inhibit the activity of matrix metalloproteinases, and enhance the expression of anti-oxidant enzymes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(4-Methoxyphenoxy)methyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and specificity. However, its limited solubility in water and low bioavailability can pose challenges in its use.
Future Directions
There are several future directions for research on 3-[(4-Methoxyphenoxy)methyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new synthetic methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and explore its potential applications in other fields such as agriculture and material science.
Synthesis Methods
The synthesis of 3-[(4-Methoxyphenoxy)methyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxybenzyl alcohol with thiosemicarbazide, followed by the condensation of the resulting product with 2-phenylacetaldehyde. The final step involves the cyclization of the intermediate product to obtain the desired compound.
Scientific Research Applications
3-[(4-Methoxyphenoxy)methyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicine. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. In addition, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
3-[(4-Methoxyphenoxy)methyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molecular Formula |
C19H16N4O2S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenoxy)methyl]-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H16N4O2S/c1-24-15-8-10-16(11-9-15)25-13-17-20-21-19-23(17)22-18(26-19)12-7-14-5-3-2-4-6-14/h2-12H,13H2,1H3/b12-7+ |
InChI Key |
NSMXJWRUYNTVDT-KPKJPENVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one](/img/structure/B279200.png)
![3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B279202.png)
![N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B279210.png)
![3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide](/img/structure/B279220.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B279222.png)
![N-[2-(dimethylamino)ethyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B279224.png)
![2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide](/img/structure/B279225.png)
![N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-naphthamide](/img/structure/B279227.png)
![2-methoxy-3-methyl-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B279233.png)
![2-[(4-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B279242.png)

![2,5-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B279250.png)
![3,4-dimethyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B279252.png)
![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B279255.png)